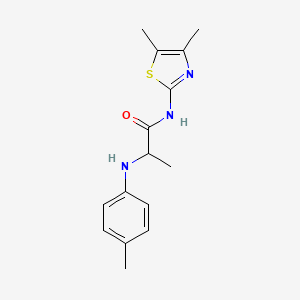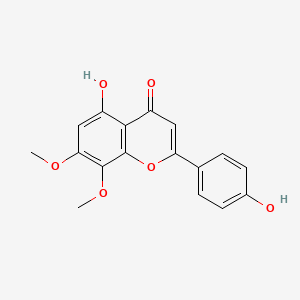
4',5-Dihydroxy-7,8-dimethoxyflavone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’,5-Dihydroxy-7,8-dimethoxyflavone is a flavonoid compound known for its diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4’,5-Dihydroxy-7,8-dimethoxyflavone typically involves the selective O-alkylation and dealkylation of flavonoids . The process may include the use of specific reagents and catalysts to achieve the desired methoxy and hydroxy substitutions on the flavonoid backbone.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis likely involves scalable chemical processes that ensure high yield and purity. The use of advanced organic synthesis techniques and purification methods would be essential for industrial-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 4’,5-Dihydroxy-7,8-dimethoxyflavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions may convert the compound into different hydroxyflavones or flavanones.
Substitution: The methoxy and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products Formed: The major products formed from these reactions include various hydroxylated and methoxylated flavonoids, each with distinct biological activities and properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for synthesizing other complex flavonoids and studying reaction mechanisms.
Biology: Investigated for its role in modulating enzyme activities and cellular processes.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The compound exerts its effects through various molecular targets and pathways. For instance, it has been shown to upregulate the expression of heme oxygenase-1 via the p38 mitogen-activated protein kinase/nuclear factor-erythroid factor 2-related factor 2 (MAPK/Nrf2) pathway in human cardiac fibroblasts . This pathway is crucial for its antioxidant and anti-inflammatory activities.
Vergleich Mit ähnlichen Verbindungen
- 5-Hydroxy-7,8-dimethoxyflavone
- 5-Hydroxy-7,8,2’,3’-tetramethoxyflavone
- 5,4’-Dihydroxy-7,8,2’,3’-tetramethoxyflavone
Uniqueness: 4’,5-Dihydroxy-7,8-dimethoxyflavone is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other flavonoids. Its dual hydroxy and methoxy groups contribute to its potent antioxidant and enzyme inhibitory properties .
Eigenschaften
CAS-Nummer |
6608-33-9 |
|---|---|
Molekularformel |
C17H14O6 |
Molekulargewicht |
314.29 g/mol |
IUPAC-Name |
5-hydroxy-2-(4-hydroxyphenyl)-7,8-dimethoxychromen-4-one |
InChI |
InChI=1S/C17H14O6/c1-21-14-8-12(20)15-11(19)7-13(23-17(15)16(14)22-2)9-3-5-10(18)6-4-9/h3-8,18,20H,1-2H3 |
InChI-Schlüssel |
FTFPXINQVCVDEY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=CC=C(C=C3)O)OC |
melting_point |
292 - 294 °C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



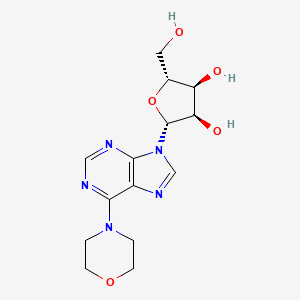
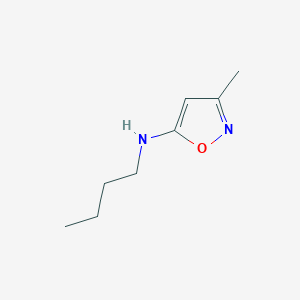

![3-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-3-[(2-methylphenyl)methyl]oxan-2-yl]oxyphenyl]-1-(2,4,6-trihydroxyphenyl)propan-1-one](/img/structure/B12860003.png)
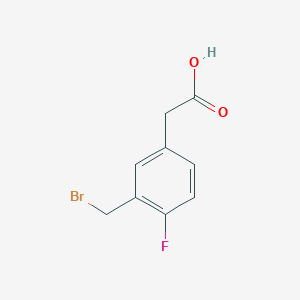
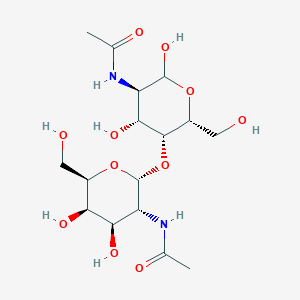
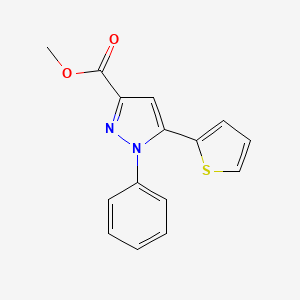
![3',6'-Dihydroxy-5-(iodomethyl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B12860022.png)
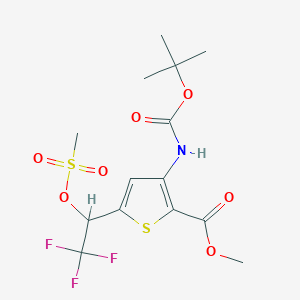
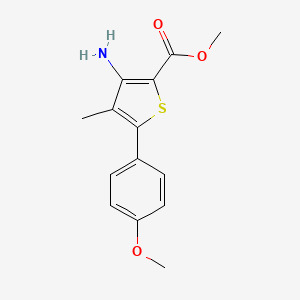
![7,7'-Dimethyl[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B12860045.png)
